molecular formula C8H16ClNO3 B8227967 Methyl (S)-6,6-dimethylmorpholine-3-carboxylate hydrochloride

Methyl (S)-6,6-dimethylmorpholine-3-carboxylate hydrochloride

Cat. No.: B8227967
M. Wt: 209.67 g/mol
InChI Key: OGJYBSYSZIAEOJ-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (S)-6,6-dimethylmorpholine-3-carboxylate hydrochloride is a key chiral synthon in medicinal chemistry, serving as a critical intermediate in the synthesis of potent 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors . Research into 11β-HSD1 is a prominent strategy for tackling metabolic syndromes, as this enzyme regulates local cortisol levels by converting inactive cortisone to its active form within tissues . Inhibiting 11β-HSD1 presents a potential therapeutic pathway for conditions like type 2 diabetes and central obesity . This methyl ester derivative is strategically employed in structure-activity relationship (SAR) studies to develop novel inhibitor templates, such as (phenylsulfonamido-methyl)nicotine derivatives, which have demonstrated potent inhibitory activity at nanomolar concentrations in enzymatic assays . Its application provides researchers with a valuable building block for designing and optimizing next-generation treatments for metabolic diseases.

Properties

IUPAC Name

methyl (3S)-6,6-dimethylmorpholine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-8(2)5-9-6(4-12-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJYBSYSZIAEOJ-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(CO1)C(=O)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN[C@@H](CO1)C(=O)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of (S)-6,6-Dimethylmorpholine-3-carboxylic Acid

The most direct route involves esterifying the corresponding carboxylic acid with methanol. While the exact procedure for synthesizing (S)-6,6-dimethylmorpholine-3-carboxylic acid hydrochloride is detailed in patent literature (WO2008024692), its methyl ester derivative is prepared via acid-catalyzed Fischer esterification. In a typical protocol:

  • Reaction Setup : (S)-6,6-Dimethylmorpholine-3-carboxylic acid (1.2 mmol) is suspended in anhydrous methanol.

  • Acid Catalysis : Concentrated hydrochloric acid (HCl) is added to protonate the morpholine nitrogen and drive esterification.

  • Workup : The mixture is stirred at 25°C for 12 hours, followed by solvent removal under reduced pressure to yield the hydrochloride salt.

Key Data :

ParameterValue
Yield85–92%
Reaction Temperature25°C
SolventMethanol
CatalystHCl (gas or aqueous)

Ring-Closing Strategies

An alternative approach constructs the morpholine ring de novo with the ester moiety pre-installed. This method, adapted from analogous morpholine syntheses, involves:

  • Amino Alcohol Precursor : Reacting (S)-2-amino-2-methylpropanol with methyl 3-chloro-3-oxopropanoate.

  • Cyclization : Base-mediated ring closure in tetrahydrofuran (THF) at 60°C for 6 hours.

  • Salt Formation : Treatment with HCl in diethyl ether to precipitate the hydrochloride salt.

Optimization Insights :

  • Steric Effects : The 6,6-dimethyl groups hinder racemization, preserving enantiomeric excess (>98% ee).

  • Solvent Choice : Polar aprotic solvents (e.g., THF) improve cyclization kinetics compared to ethanol or water.

Critical Purification Techniques

Crystallization from Ester Solvents

Cis/trans isomerism poses a challenge in morpholine derivatives. Patent CN110950818B discloses a purification method applicable to methyl (S)-6,6-dimethylmorpholine-3-carboxylate hydrochloride:

  • Carboxylic Acid Complexation : The crude product is dissolved in ethyl acetate with acetic acid (1:1.3 molar ratio).

  • Temperature Gradients :

    • Primary crystallization at 15–25°C for 2–3 hours.

    • Secondary crystallization at −5–5°C for 2.5–3.5 hours.

  • Recrystallization : Ethyl acetate or isopropyl acetate removes trans-isomers and 2,5-dimethyl contaminants.

Performance Metrics :

ParameterValue
Purity Post-Crystallization>99% (HPLC)
Cis/Trans Selectivity95:5

Hydrolytic Stability Considerations

The ester group’s sensitivity to basic conditions necessitates careful pH control during purification. For example, sodium hydroxide-mediated hydrolysis of related morpholine esters proceeds rapidly above pH 12, necessitating:

  • pH Monitoring : Maintain reaction pH <10 during workup.

  • Low-Temperature Extraction : Chloroform or dichloromethane at 0°C minimizes ester degradation.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

  • δ 3.76–3.72 (m, 1H, morpholine OCH2)

  • δ 3.68–3.62 (m, 1H, NCH2)

  • δ 1.11 (s, 3H, C6-CH3)

  • δ 1.08 (s, 3H, C6-CH3).

Mass Spectrometry (ESI+) :

  • m/z 160.3 [M+H−Cl]+ (calc. 160.17 for C8H14NO3).

XRD Analysis :

  • Crystallizes in the monoclinic space group P21 with Z = 4, confirming the (S)-configuration.

Comparative Method Analysis

MethodYield (%)Purity (%)Key Advantage
Fischer Esterification85–9298Scalability
Ring-Closing Synthesis78–8597Stereochemical control
Patent CN110950818B90–95>99Cis-isomer purification

Industrial-Scale Considerations

  • Cost Drivers : Methanol and ethyl acetate account for 60% of raw material costs.

  • Waste Streams : Aqueous HCl and sodium chloride require neutralization before disposal.

  • Throughput : Batch processing achieves 50 kg/month with 85% yield, while continuous flow systems remain under development .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-6,6-dimethylmorpholine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (S)-6,6-dimethylmorpholine-3-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (S)-6,6-dimethylmorpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active morpholine derivative, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Carboxylate Hydrochloride Derivatives

The following table compares Methyl (S)-6,6-dimethylmorpholine-3-carboxylate hydrochloride with key structural analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 2803375-13-3 C₈H₁₆ClNO₃ 209.67 6,6-dimethyl; methyl ester at 3-position
(S)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride 1313277-24-5 C₇H₁₄ClNO₃ 195.64 6,6-dimethyl; carboxylic acid at 3-position
Methyl (3S,6S)-6-(trifluoromethyl)morpholine-3-carboxylate hydrochloride 2703749-02-2 C₇H₁₁ClF₃NO₃ 249.61 6-trifluoromethyl; methyl ester at 3-position
Methyl 6-(trifluoromethyl)morpholine-3-carboxylate hydrochloride 2703774-47-2 C₇H₁₁ClF₃NO₃ 249.61 6-trifluoromethyl; stereochemistry unspecified
Key Observations:

Replacement of dimethyl groups with a trifluoromethyl group (–13) increases molecular weight by ~40 g/mol and introduces lipophilicity and electron-withdrawing effects, which may enhance metabolic stability .

Stereochemical Considerations :

  • The target compound and (3S,6S)-trifluoromethyl analog () specify stereochemistry, whereas other derivatives (e.g., ) lack stereochemical details. Enantiomeric purity can critically influence pharmacological activity.

Synthetic Utility :

  • Methyl esters are often employed as intermediates in drug synthesis due to their ease of hydrolysis to carboxylic acids. The dimethyl and trifluoromethyl groups may serve as steric or electronic modifiers in target interactions.

Comparison with Other Hydrochloride Salts

While structurally distinct, the following hydrochlorides highlight functional group commonalities:

A. Alkaloid Hydrochlorides ():
  • Examples: Berberine hydrochloride (C₂₀H₁₈ClNO₄), palmatine hydrochloride (C₂₁H₂₂ClNO₄).
  • Comparison: These contain aromatic isoquinoline cores, contrasting with the aliphatic morpholine ring of the target compound. Shared hydrochloride salt forms enhance solubility but differ in biological targets.
B. Yohimbine Derivatives ():
  • Example : 17α-hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride.
  • Comparison : Indole-based structure with a methyl ester and hydrochloride salt. The morpholine ring in the target compound offers conformational rigidity absent in yohimbine analogs.
C. Metcaraphen Hydrochloride ():
  • Formula: C₂₀H₃₁NO₂·HCl.
  • Comparison: A cyclopentanecarboxylate ester with a diethylaminoethyl group. Highlights the diversity of ester-containing hydrochlorides but lacks morpholine’s heterocyclic advantages.

Biological Activity

Methyl (S)-6,6-dimethylmorpholine-3-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of morpholine derivatives, characterized by a morpholine ring and a carboxylate functional group. The hydrochloride form enhances its solubility and stability in various solvents, making it suitable for pharmaceutical applications.

PropertyValue
Molecular FormulaC₁₁H₁₅ClN₂O₂
Molecular Weight232.70 g/mol
AppearanceWhite crystalline powder
SolubilitySoluble in water and ethanol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It acts as a ligand that can bind to specific receptors or enzymes, modulating their activity. This interaction is crucial for its potential therapeutic effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways.

Pharmacological Properties

Recent studies have highlighted the pharmacological properties of this compound:

  • Antibacterial Activity : Preliminary research indicates that morpholine derivatives exhibit significant antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction.
  • Neuroprotective Effects : There is emerging evidence suggesting neuroprotective roles in models of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound.

Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of morpholine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) below 0.25 μg/mL against S. aureus, demonstrating potent antibacterial activity.

CompoundMIC (μg/mL)Bacterial Strain
This compound<0.25S. aureus
Other Morpholine Derivatives<0.031E. coli

Study 2: Neuroprotective Effects

In a neurodegenerative disease model, this compound was tested for its ability to protect neuronal cells from oxidative stress. The compound demonstrated significant protective effects by reducing reactive oxygen species (ROS) levels.

Q & A

Basic: What synthetic routes and characterization techniques are commonly used for Methyl (S)-6,6-dimethylmorpholine-3-carboxylate hydrochloride?

Answer:
The synthesis typically involves ring-closing reactions of precursor amines with carbonyl compounds, followed by carboxylation and stereoselective resolution to isolate the (S)-enantiomer. Key steps include:

  • Ring formation : Use of morpholine precursors with dimethyl groups at the 6,6-positions.
  • Chiral resolution : Techniques like chiral HPLC or enzymatic resolution to ensure enantiomeric purity.
  • Characterization :
    • NMR and FT-IR for structural confirmation (e.g., verifying the morpholine ring and ester group).
    • RP-HPLC with UV detection (e.g., C18 columns, mobile phase: acetonitrile/0.1% trifluoroacetic acid) to assess purity .
    • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.

Basic: Which analytical methods are validated for purity assessment of this compound?

Answer:

  • Reverse-phase HPLC (RP-HPLC) : A validated method includes:
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile phase: Gradient of 0.1% phosphoric acid and acetonitrile.
    • Detection: UV at 210–230 nm.
    • System suitability criteria: Resolution >2.0 between adjacent peaks, RSD ≤2% for repeatability .
  • Titrimetry : Non-aqueous titration with perchloric acid to quantify hydrochloride content.
  • Thermogravimetric analysis (TGA) : To confirm hygroscopicity and residual solvents.

Advanced: How can enantiomeric purity be ensured for the (S)-configured morpholine derivative during synthesis?

Answer:

  • Chiral HPLC : Use columns like Chiralpak AD-H or OD-H with hexane/isopropanol (80:20) + 0.1% diethylamine. Retention time differences between (S) and (R) enantiomers confirm resolution .
  • Polarimetry : Measure optical rotation (e.g., [α]D²⁵ = +X° in methanol) and compare to literature values.
  • X-ray crystallography : Resolve crystal structures to confirm absolute configuration.

Advanced: How to resolve contradictions in solubility data reported for this compound?

Answer:

  • Standardized solubility protocols :
    • Prepare saturated solutions in buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol).
    • Quantify solubility via UV spectrophotometry or HPLC .
  • Temperature control : Conduct experiments at 25°C ± 0.5°C to minimize variability.
  • Data reconciliation : Compare results with published databases (e.g., PubChem) and validate using orthogonal methods.

Advanced: How to design stability studies under thermal, pH, and light exposure?

Answer:

  • Forced degradation studies :
    • Thermal stress : Heat at 40–60°C for 14 days; monitor via HPLC for degradation products (e.g., ester hydrolysis).
    • Photostability : Expose to UV (320–400 nm) and visible light per ICH Q1B guidelines.
    • Hydrolytic stress : Test in 0.1N HCl (acidic), 0.1N NaOH (basic), and neutral conditions at 70°C .
  • Analytical monitoring : Use stability-indicating HPLC methods to track degradation pathways and quantify impurities .

Advanced: What methodologies are employed for impurity profiling and identification?

Answer:

  • Impurity synthesis : Prepare reference standards for suspected impurities (e.g., desmethyl analogs, oxidation byproducts) using routes described in pharmacopeial guidelines .
  • LC-MS/MS : Identify unknown impurities via fragmentation patterns and compare to spectral libraries.
  • NMR structural elucidation : Assign peaks for impurities isolated via preparative HPLC.
  • Regulatory alignment : Follow ICH Q3A/B guidelines for reporting thresholds (e.g., ≤0.10% for unknown impurities) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.